4-(Fmoc-amino)-1-(2,4-difluorobenzyl)-4-carboxypiperidine
Description
Chemical Structure and Properties 4-(Fmoc-amino)-1-(2,4-difluorobenzyl)-4-carboxypiperidine is a piperidine-based compound featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino moiety and a 2,4-difluorobenzyl substituent at the 1-position. Its molecular formula is inferred as C₂₈H₂₅F₂N₂O₄ based on analogous compounds (e.g., 2-fluorobenzyl variant: C₂₈H₂₇FN₂O₄ ). The Fmoc group enhances solubility in organic solvents, while the difluorobenzyl moiety influences lipophilicity and target binding. This compound is primarily utilized in peptide synthesis and drug discovery as a building block for constrained scaffolds .
Structure
3D Structure
Properties
CAS No. |
916422-05-4 |
|---|---|
Molecular Formula |
C28H26F2N2O4 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C28H26F2N2O4/c29-19-10-9-18(25(30)15-19)16-32-13-11-28(12-14-32,26(33)34)31-27(35)36-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,15,24H,11-14,16-17H2,(H,31,35)(H,33,34) |
InChI Key |
HXDPKBOBQQGQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Biological Activity
4-(Fmoc-amino)-1-(2,4-difluorobenzyl)-4-carboxypiperidine is a synthetic compound notable for its structural complexity and potential biological activity. With a molecular formula of C28H26F2N2O4 and a molecular weight of approximately 492.5 g/mol, this compound features a piperidine ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl) protected amino group and a difluorobenzyl moiety. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making this compound a candidate for various pharmacological applications.
The chemical reactivity of this compound is influenced by its functional groups:
- Carboxylic Acid Moiety : Participates in various chemical reactions, including esterification and amidation.
- Fmoc Group : Commonly removed under mild basic conditions, facilitating further functionalization in peptide synthesis.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Here are some key points regarding its biological activity:
- Potential Pharmacological Properties : The unique arrangement of functional groups may enhance interactions with biological targets such as enzymes and receptors.
- Studies on Binding Affinity : Interaction studies focus on binding affinity and specificity towards various biological targets using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Comparison with Similar Compounds : Other compounds with similar structures have demonstrated antimicrobial and anticancer activities, suggesting that this compound may possess similar effects.
Case Studies and Research Findings
Research on structurally related compounds provides insights into the potential biological activity of this compound. For instance:
- Antimicrobial Activity : Studies on peptidomimetics have shown that modifications in amino acid sequences can lead to enhanced antimicrobial properties without inducing hemolytic activity. For example, BJK-4, a short antimicrobial peptidomimetic, displayed significant antibacterial effects while maintaining low toxicity against mammalian cells .
- Mechanism of Action : The mechanism of action for similar compounds often involves intracellular targeting rather than direct membrane disruption. This suggests that this compound could operate through analogous pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine | 916422-03-2 | C28H26F2N2O4 | Similar structure with different fluorine substitution |
| 4-(Fmoc-amino)-1-(3,5-difluorophenyl)methyl-4-carboxypiperidine | 183673-66-7 | C28H26F2N2O4 | Different phenyl substitution pattern |
| 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine | 916421-88-0 | C28H27ClN2O4 | Substituted with chlorine instead of fluorine |
Scientific Research Applications
Drug Development
The compound is utilized in the design of novel pharmaceuticals due to its ability to interact with biological targets effectively. The difluorobenzyl moiety enhances lipophilicity, which can improve the compound's bioavailability and pharmacokinetic properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited potent activity against specific cancer cell lines, demonstrating its potential as an anticancer agent .
Antiviral Activity
Recent research has indicated that derivatives of 4-(Fmoc-amino)-1-(2,4-difluorobenzyl)-4-carboxypiperidine may possess antiviral properties, particularly against RNA viruses. The structural modifications involving the piperidine ring are crucial for enhancing antiviral efficacy.
Case Study : Research conducted by a team at a leading university found that specific analogs showed significant inhibition of viral replication in vitro, suggesting potential for further development as antiviral therapeutics .
Peptide Synthesis
The incorporation of this compound into peptide constructs has been explored to enhance targeted drug delivery mechanisms. By modifying the peptide backbone with specific functionalities, researchers aim to achieve selective targeting towards cancerous tissues.
Case Study : A collaborative study involving multiple institutions investigated the use of modified peptides containing this compound in targeted therapy for breast cancer, showing promising results in preclinical models .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under mild basic conditions, enabling selective exposure of the primary amine for further functionalization.
Mechanism & Conditions
| Parameter | Details |
|---|---|
| Reagent | 20% piperidine in DMF |
| Reaction Time | 10–30 minutes |
| Mechanism | β-elimination after deprotonation, yielding dibenzofulvene and CO₂ |
| Byproduct Scavenging | Piperidine forms a stable adduct with dibenzofulvene |
This reaction is critical in solid-phase peptide synthesis (SPPS), where the UV absorbance of the Fmoc group (λmax = 301 nm) allows real-time monitoring via photometry .
Carboxylic Acid Reactivity
The carboxylic acid group participates in diverse coupling and derivatization reactions:
Common Reactions
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Amide Bond Formation | DCC/HOBt, EDC, or DIC in DMF/DCM | Conjugation with amines |
| Esterification | R-OH (alcohols) + H₂SO₄ or DCC/DMAP | Prodrug synthesis |
| Salt Formation | NaOH/HCl | Solubility enhancement |
For example, coupling with primary amines using EDC/HOBt achieves >90% yield under inert atmospheric conditions.
Synthetic Utility in Piperidine Functionalization
The compound serves as an intermediate in multi-step syntheses:
Biological Interaction Studies
While direct pharmacological data is limited, structural analogs suggest:
-
Target Binding : Enhanced interactions with serine proteases due to fluorine’s electron-withdrawing effects.
-
Metabolic Stability : Difluorobenzyl group reduces oxidative degradation in hepatic microsomes.
Comparative Reactivity Table
| Functional Group | Reaction Example | Rate (Relative to Analogues) |
|---|---|---|
| Fmoc-Amine | Deprotection with piperidine | 1.5× faster than Boc groups |
| Carboxylic Acid | Esterification with methanol | Similar to aliphatic acids |
| Difluorobenzyl | Electrophilic substitution | Slower due to electron deficiency |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 2,4-difluorobenzyl group distinguishes this compound from analogs with mono-fluoro, chloro, or methoxy substituents. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on molecular formula.
Key Findings :
- Metabolic Stability : Chloro-substituted analogs (e.g., 4-Cl-benzyl) exhibit reduced cytochrome P450 (CYP) inhibition compared to fluorinated variants, as seen in related molecules like TAK-385 (a GnRH antagonist) .
- Synthetic Utility : The 2-fluorobenzyl variant (CAS 916421-81-3) is commercially available at lower cost ($370/250 mg) compared to the 2,4-difluoro derivative, which is less commonly stocked .
Anti-HIV Integrase Inhibition
Compounds with difluorobenzyl groups, such as 1-(benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, demonstrate potent HIV-1 integrase inhibition (IC₅₀ = 6 nM) .
CYP Inhibition Profile
The 2,4-difluorobenzyl group may moderately inhibit CYP enzymes compared to non-halogenated analogs. For example, TAK-385 (with a difluorobenzyl group) shows reduced CYP3A4 inhibition compared to sufugolix, a related therapeutic .
Table 2: Commercial Availability and Pricing
Preparation Methods
Alkylation of Piperidine Nitrogen
The 1-(2,4-difluorobenzyl)piperidine intermediate is synthesized via nucleophilic substitution. A representative procedure involves:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Piperidine, 2,4-difluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12h | Alkylation of piperidine nitrogen |
| 2 | Filtration, solvent evaporation, column chromatography (SiO₂, EtOAc/hexane) | Purification |
This step typically achieves >85% yield, with the 2,4-difluorobenzyl group introduced regioselectively at the piperidine nitrogen.
Introduction of 4-Carboxylic Acid and Amino Groups
The 4-position is functionalized via a Strecker synthesis or Michael addition. A common approach involves:
-
Cyanoethylation :
-
Amination :
-
Introduce the amino group via Hofmann degradation or using NH₃ under high pressure.
-
Fmoc Protection of the Amino Group
The primary amine at the 4-position is protected using Fmoc-Cl:
| Parameter | Value |
|---|---|
| Reagents | Fmoc-Cl, NaHCO₃, DCM/H₂O |
| Conditions | 0°C → RT, 4h |
| Workup | Extraction, drying, column chromatography (SiO₂, CHCl₃/MeOH) |
| Yield | 70–80% |
This step ensures selective protection without disturbing the carboxylic acid or benzyl groups.
Optimization Challenges and Solutions
Steric Hindrance at the 4-Position
The tetrahedral geometry at C-4 complicates functionalization. Strategies include:
Fmoc Deprotection Side Reactions
Premature Fmoc cleavage during alkylation is mitigated by:
-
Low-Temperature Alkylation : Conduct reactions at 0–5°C.
-
N-Silylation : Temporary protection with TMSCl prevents base-induced deprotection.
Analytical and Purification Techniques
| Technique | Application |
|---|---|
| HPLC | Purity assessment (C18 column, 0.1% TFA in H₂O/MeCN) |
| NMR | Structural confirmation (¹H, ¹³C, ¹⁹F) |
| MS | Molecular weight verification (ESI-MS) |
Crude products are purified via flash chromatography (SiO₂, gradient elution) or recrystallization (EtOH/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Functionalization | High regiocontrol | Longer synthesis (5–7 steps) |
| Convergent Synthesis | Shorter route | Requires pre-functionalized intermediates |
The stepwise approach remains dominant due to better yields (65–75% overall) and scalability.
Industrial-Scale Production Considerations
-
Cost-Efficiency : Bulk sourcing of 2,4-difluorobenzyl bromide reduces expenses.
-
Green Chemistry : Solvent recycling (DMF, DCM) and catalytic methods minimize waste.
-
Quality Control : In-process checks via FTIR and TLC ensure batch consistency.
Emerging Methodologies
Recent advances include:
Q & A
Q. What are the optimal coupling reagents for introducing the Fmoc group during the synthesis of 4-(Fmoc-amino)-1-(2,4-difluorobenzyl)-4-carboxypiperidine?
The Fmoc group is typically introduced using carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents like chloroform or DMF. For sterically hindered amines, activating agents like isobutyl chloroformate (as described in amide synthesis protocols) can improve coupling efficiency under inert atmospheres (e.g., argon) . Preactivation of the carboxylic acid with triethylamine (TEA) and subsequent reaction with the amine component is recommended to minimize racemization .
Q. Which analytical methods are most effective for characterizing the purity and structure of this compound?
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times can be calibrated against known standards .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the presence of the 2,4-difluorobenzyl group (δ ~6.8–7.2 ppm for aromatic protons) and Fmoc carbamate (δ ~4.2–4.4 ppm for CH₂ groups) .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm .
Q. What purification strategies are recommended for isolating this compound after synthesis?
- Flash chromatography : Use silica gel with a gradient elution of ethyl acetate/hexane (3:7 to 1:1) to remove unreacted starting materials.
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain crystalline products.
- HPLC : For high-purity requirements (>98%), employ preparative reverse-phase HPLC with a mobile phase of 0.1% TFA in acetonitrile/water .
Advanced Research Questions
Q. How can diketopiperazine formation be minimized during Fmoc deprotection in peptide synthesis applications?
Diketopiperazine formation occurs during prolonged exposure to piperidine (used for Fmoc removal). Mitigation strategies include:
Q. What conformational effects arise from the 2,4-difluorobenzyl substituent, and how do they influence molecular interactions?
The 2,4-difluorobenzyl group enhances hydrophobic interactions and introduces steric hindrance, which can:
- Stabilize specific conformations of the piperidine ring via CH-π interactions.
- Reduce aggregation in peptide chains by disrupting π-π stacking, as observed in pseudoproline-containing systems .
Fluorine’s electron-withdrawing effects also modulate the electronic environment of adjacent functional groups, impacting reactivity in coupling reactions .
Q. How can orthogonal protecting groups be employed to enable selective functionalization of this compound?
- Boc/Fmoc dual protection : The Boc group (tert-butoxycarbonyl) on the piperidine nitrogen can be removed with TFA (trifluoroacetic acid), while the Fmoc group remains intact. This allows sequential modification of the carboxy and amino groups .
- Photolabile groups : For light-sensitive applications, nitroveratryloxycarbonyl (NVOC) can be used alongside Fmoc for spatiotemporal control .
Q. What strategies prevent aggregation during solid-phase synthesis when using this compound as a building block?
Q. How can coupling efficiency be monitored in real-time during solid-phase synthesis?
- Kaiser test : Detect free amines using ninhydrin; a blue color indicates incomplete coupling.
- LC-MS : Analyze aliquots of the resin cleavage solution to quantify unreacted starting materials .
Methodological Notes
- Contradictions in synthesis protocols : While isobutyl chloroformate is effective for sterically hindered amines (), DCC/HOBt may be preferable for less hindered systems ().
- Fluorine-specific handling : The 2,4-difluorobenzyl group requires careful disposal due to potential environmental persistence (refer to SDS guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
